molecular formula C7H9ClN2O2 B2622521 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1004192-94-2

2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2622521
CAS No.: 1004192-94-2
M. Wt: 188.61
InChI Key: FXOYRQOITFKUMP-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar compounds to 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid include:

The uniqueness of this compound lies in its specific structural features, such as the presence of both a chloro group and a pyrazole ring, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOYRQOITFKUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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